molecular formula C20H33ClN2 B14595077 3-Benzyl-1-decyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 60042-49-1

3-Benzyl-1-decyl-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14595077
CAS No.: 60042-49-1
M. Wt: 336.9 g/mol
InChI Key: QUVHAMRMDIGWOC-UHFFFAOYSA-N
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Description

3-Benzyl-1-decyl-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a benzyl group at the 3-position and a decyl group at the 1-position, making it a quaternary ammonium salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-decyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-decylimidazole with benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the quaternary ammonium salt .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatographic techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-decyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding alcohol, while oxidation might produce imidazole N-oxides .

Scientific Research Applications

3-Benzyl-1-decyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-1-decyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It may also inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-decyl-2,3-dihydro-1H-imidazole
  • 1-Decyl-3-methylimidazolium chloride
  • 1-Benzyl-3-dodecylimidazolium chloride

Uniqueness

3-Benzyl-1-decyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of both benzyl and decyl groups enhances its lipophilicity and membrane-disrupting capabilities, making it particularly effective as an antimicrobial agent .

Properties

CAS No.

60042-49-1

Molecular Formula

C20H33ClN2

Molecular Weight

336.9 g/mol

IUPAC Name

3-benzyl-1-decyl-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C20H32N2.ClH/c1-2-3-4-5-6-7-8-12-15-21-16-17-22(19-21)18-20-13-10-9-11-14-20;/h9-11,13-14,16-17H,2-8,12,15,18-19H2,1H3;1H

InChI Key

QUVHAMRMDIGWOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[NH+]1CN(C=C1)CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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